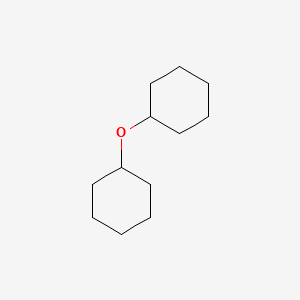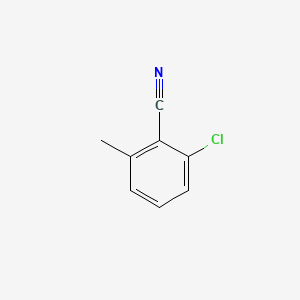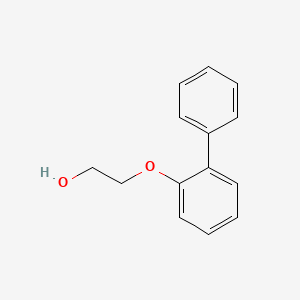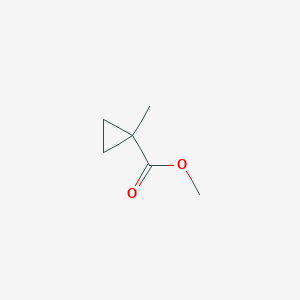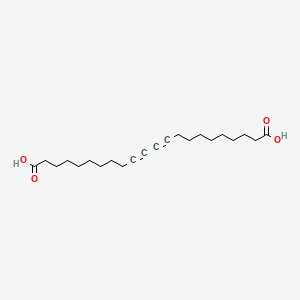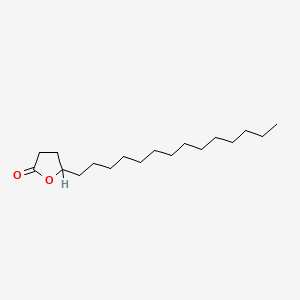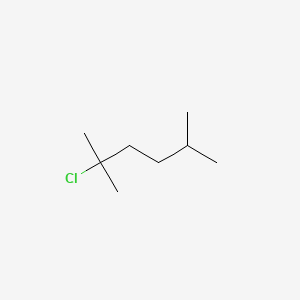
2-Chloro-2,5-dimethylhexane
Overview
Description
2-Chloro-2,5-dimethylhexane is an organic compound with the molecular formula C8H17Cl. It is a type of alkyl halide, specifically a chloroalkane, characterized by the presence of a chlorine atom attached to a carbon atom within a hydrocarbon chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2,5-dimethylhexane can be synthesized through the radical halogenation of 2,5-dimethylhexane. This process involves the substitution of a hydrogen atom with a chlorine atom in the presence of ultraviolet light or heat. The reaction typically proceeds as follows: [ \text{C8H18} + \text{Cl2} \xrightarrow{\text{UV light or heat}} \text{C8H17Cl} + \text{HCl} ] The reaction conditions require careful control of temperature and light exposure to ensure the selective formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale halogenation reactors where 2,5-dimethylhexane is exposed to chlorine gas under controlled conditions. The process is optimized to maximize yield and minimize by-products. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,5-dimethylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) in polar solvents.
Elimination Reactions: Often require strong bases such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt) in alcoholic solvents.
Major Products Formed
Substitution Reactions: Formation of alcohols or ethers.
Elimination Reactions: Formation of alkenes, such as 2,5-dimethylhex-2-ene.
Scientific Research Applications
2-Chloro-2,5-dimethylhexane is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science: Employed in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-Chloro-2,5-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate during substitution and elimination reactions. The chlorine atom, being electronegative, withdraws electron density from the carbon atom, making it susceptible to nucleophilic attack or base-induced elimination. This leads to the formation of various products depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-methylpentane: Similar structure but with a shorter carbon chain.
2-Chloro-2,4-dimethylpentane: Similar structure with different methyl group positioning.
2-Chloro-3,3-dimethylpentane: Similar structure with different chlorine atom positioning
Uniqueness
2-Chloro-2,5-dimethylhexane is unique due to its specific carbon chain length and the positioning of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-chloro-2,5-dimethylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl/c1-7(2)5-6-8(3,4)9/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRDRJZPEYTXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183580 | |
| Record name | 2-Chloro-2,5-dimethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29342-44-7 | |
| Record name | 2-Chloro-2,5-dimethylhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029342447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2,5-dimethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-2,5-dimethylhexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the conformational behavior of 2-Chloro-2,5-dimethylhexane?
A1: While the provided research on Friedel-Crafts alkylations with this compound [] does not delve into its conformational behavior, a separate study [] investigated the closely related compound, 2-chloro-2,3-dimethylbutane. This research employed molecular mechanics calculations to determine the structures, relative energies, and heats of formation, providing insights into the molecule's preferred conformations. Applying similar computational methods to this compound could provide valuable information about its conformational landscape.
Q2: How does the structure of this compound relate to its reactivity in Friedel-Crafts alkylations?
A2: The research by Roberts et al. [] directly investigates this aspect. While the abstract doesn't detail specific results, the study likely explored how the steric hindrance around the chlorine atom in this compound influences its reactivity in Friedel-Crafts alkylations compared to tert-butyl chloride. Examining the full text would likely reveal insights into the reaction mechanism, selectivity, and the influence of the 2,5-dimethylhexane structure on these aspects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


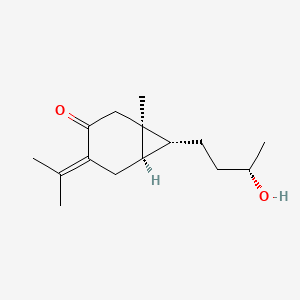

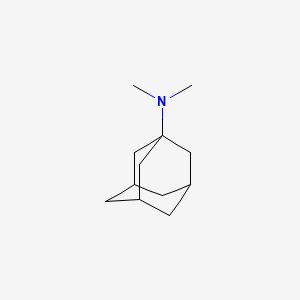

![1,4-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B1583032.png)
